molecular formula C15H12N2O2S B5638980 1-[4-(Benzenesulfonyl)phenyl]imidazole

1-[4-(Benzenesulfonyl)phenyl]imidazole

Cat. No.: B5638980
M. Wt: 284.3 g/mol
InChI Key: TXALHGZUHPQDMP-UHFFFAOYSA-N
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Description

1-[4-(Benzenesulfonyl)phenyl]imidazole is a heterocyclic compound that features an imidazole ring substituted with a benzenesulfonyl group Imidazoles are a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms The benzenesulfonyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Phenylsulfonyl compounds can pose certain hazards. For example, 1-phenylsulfonyl-1H-pyrrole is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Benzenesulfonyl)phenyl]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(benzenesulfonyl)aniline with glyoxal and ammonium acetate. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and specific reaction conditions are often employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Benzenesulfonyl)phenyl]imidazole can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of N-oxides.

    Reduction: The benzenesulfonyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) can be used for substitution reactions.

Major Products:

    Oxidation: N-oxides of the imidazole ring.

    Reduction: Benzyl-substituted imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

1-[4-(Benzenesulfonyl)phenyl]imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.

    Medicine: It has potential applications in drug development, particularly as an anti-inflammatory or antimicrobial agent. Its ability to interact with biological molecules makes it a candidate for therapeutic research.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[4-(Benzenesulfonyl)phenyl]imidazole involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity. These interactions can disrupt normal cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1-Phenylimidazole: Lacks the benzenesulfonyl group, resulting in different chemical properties and reactivity.

    4-(Benzenesulfonyl)aniline: Contains the benzenesulfonyl group but lacks the imidazole ring, leading to different applications and reactivity.

    Benzimidazole: Similar structure but with a fused benzene ring, leading to different biological and chemical properties.

Uniqueness: 1-[4-(Benzenesulfonyl)phenyl]imidazole is unique due to the presence of both the benzenesulfonyl group and the imidazole ring. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced reactivity. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[4-(benzenesulfonyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-20(19,14-4-2-1-3-5-14)15-8-6-13(7-9-15)17-11-10-16-12-17/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXALHGZUHPQDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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